Cas no 68047-06-3 (4-Hydroxytamoxifen)

4-Hydroxytamoxifen structure
4-Hydroxytamoxifen structure
商品名:4-Hydroxytamoxifen
CAS番号:68047-06-3
MF:C26H29NO2
メガワット:387.5140
MDL:MFCD00468090
CID:58688
PubChem ID:24895814

4-Hydroxytamoxifen 化学的及び物理的性質

名前と識別子

    • 4-Hydroxytamoxifen
    • (Z)-4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
    • (Z)-4-Hydroxy Tamoxifen
    • trans-4-Hydroxytamoxifen
    • (Z)-4-OHT
    • (Z)-4-Hydroxytamoxifen
    • Afimoxifene
    • Hydroxytamoxifen
    • 4-Monohydroxytamoxifen
    • Tamogel
    • Ici 79280
    • (E/Z)-4-Hydroxytamoxifen
    • 4-OH-TAM
    • (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
    • Z-4-hydroxytamoxifen
    • ICI 79,280
    • TAMOXIFEN, 4-HYDROXY-, (Z)-
    • (E/Z)-4-Hydroxy Tamoxifen
    • MLS000069742
    • C26H29NO2
    • 95K54647BZ
    • SMR000058939
    • 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl
    • SR-01000759243
    • R-LIPOIC ACID POTASSIUM COMPUND
    • Tamogel (TN)
    • Opera_ID_600
    • BRD-K04210847-001-01-1
    • D06551
    • 4-Hydroxytamoxifen (E) and (Z) isomers (50:50)
    • DTXSID7022384
    • CS-0003592
    • Tox21_200943
    • trans-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
    • CAS-68047-06-3
    • UNII-17197F0KYM
    • 4-OHT
    • Afimoxifene [USAN:INN]
    • (Z)-4-Hydroxytamoxifen (Z-4-OHT)
    • 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
    • DTXCID802384
    • NCGC00164399-02
    • Afimoxifene (USAN/INN)
    • NCGC00258497-01
    • SCHEMBL9189
    • MS-26417
    • (Z)-4-Hydroxytamoxifen, >=98% Z isomer
    • BRN 4910749
    • AKOS016010361
    • C05011
    • MFCD00278780
    • UNII-95K54647BZ
    • BIDD:ER0193
    • s8956
    • 68392-35-8
    • EX-A4661
    • NCGC00164399-01
    • HB6040
    • Q4689254
    • AFIMOXIFENE, Z-ISOMER
    • NS00068435
    • BIDD:PXR0104
    • 1077-29-8
    • MFCD00468090
    • HMS2231F20
    • (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)-phenyl)-2-phenylbut-1-en-1-yl)phenol
    • 4-(1-[4-(Dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
    • 4-Hydroxytamoxifen ≥70% Z isomer (remainder primarily E-isomer)
    • HB6095
    • 4-[(1Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
    • 65213-48-1
    • ICI-79280
    • HB2508
    • Phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
    • SR-01000759243-5
    • HY-16950A
    • MLS001077346
    • A904472
    • SR-01000759243-3
    • CHEBI:44616
    • 4-[(1z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol
    • HSCI1_000353
    • BDBM20608
    • 68047-06-3
    • cid_449459
    • Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, (Z)-
    • 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
    • 4-{(1Z)-1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
    • 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
    • CHEMBL489
    • Phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,
    • 4-OH tamoxifen
    • 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol
    • DB04468
    • (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
    • 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
    • 4-{1-[4-(2-Dimethylamino-ethoxy)-phenyl]-2-phenyl-but-1-enyl}-phenol
    • CCRIS 8580
    • 4-Hydroxy Tamoxifen
    • 2bj4
    • GLXC-26379
    • [3H]4-OHT
    • 17197F0KYM
    • TXUZVZSFRXZGTL-QPLCGJKRSA-N
    • DA-60360
    • (Z)-Afimoxifene
    • 98% pound E pound masculineZ isomers=50:50 pound(c)
    • BRD-K04210847-001-21-9
    • (Z)-4-hydroxy Tamoxifen?
    • 4-{(1Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol
    • MDL: MFCD00468090
    • インチ: 1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-
    • InChIKey: TXUZVZSFRXZGTL-QPLCGJKRSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])/C(/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C([H])([H])C([H])([H])[H]
    • BRN: 4910749

計算された属性

  • せいみつぶんしりょう: 387.219829g/mol
  • ひょうめんでんか: 0
  • XLogP3: 6.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 387.219829g/mol
  • 単一同位体質量: 387.219829g/mol
  • 水素結合トポロジー分子極性表面積: 32.7Ų
  • 重原子数: 29
  • 複雑さ: 493
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.1005 (rough estimate)
  • ゆうかいてん: 105-107°C
  • ふってん: 513.45°C (rough estimate)
  • フラッシュポイント: 264.9±30.1 °C
  • 屈折率: 1.6000 (estimate)
  • ようかいど: 95% ethanol: 20 mg/mL
  • あんていせい: Stable. Store cool. Incompatible with strong oxidizing agents.
  • PSA: 32.70000
  • LogP: 5.70170
  • ようかいせい:

4-Hydroxytamoxifen セキュリティ情報

  • 記号: GHS07 GHS08
  • シグナルワード:Warning
  • 危害声明: H302,H312,H332,H361
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 63-20/21/22
  • セキュリティの説明: S22-S23-S36
  • RTECS番号:SL1210000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • セキュリティ用語:S22;S23;S36
  • リスク用語:R20/21/22; R63

4-Hydroxytamoxifen 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16986-25mg
(Z)-4-Hydroxytamoxifen
68047-06-3 98%
25mg
¥2608.00 2023-09-09
TRC
H954725-10mg
(Z)-4-Hydroxy Tamoxifen
68047-06-3
10mg
$ 210.00 2023-09-07
Hello Bio
HB2508-25mg
(Z)-4-Hydroxytamoxifen (Z-4-OHT)
68047-06-3 >98%
25mg
£214 2023-05-25
Ambeed
A309666-10mg
(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
68047-06-3 99%
10mg
$180.0 2025-02-19
Ambeed
A309666-25mg
(Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
68047-06-3 99%
25mg
$304.0 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H811270-25mg
4-Hydroxytamoxifen
68047-06-3 97%
25mg
¥1,100.00 2022-10-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4420-50 mg
(Z)-4-hydroxy Tamoxifen
68047-06-3 99.37%
50mg
¥3720.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H811270-bulk
4-Hydroxytamoxifen
68047-06-3 97%
bulk
¥POA 2022-10-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002404-5mg
4-Hydroxytamoxifen
68047-06-3 97%
5mg
¥317 2024-05-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4420-5 mg
(Z)-4-hydroxy Tamoxifen
68047-06-3 99.37%
5mg
¥613.00 2022-03-01

4-Hydroxytamoxifen 合成方法

4-Hydroxytamoxifen 関連文献

4-Hydroxytamoxifenに関する追加情報

4-Hydroxytamoxifen: A Comprehensive Overview

4-Hydroxytamoxifen, also known by its CAS number 68047-06-3, is a derivative of tamoxifen, a well-known anti-estrogenic compound widely used in the treatment of breast cancer. This compound has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In recent years, advancements in research have shed new light on its mechanisms of action, bioavailability, and efficacy in various disease models.

The chemical structure of 4-Hydroxytamoxifen plays a pivotal role in its biological activity. It is characterized by a triphenylethylene backbone, which is a common feature among anti-estrogenic agents. The hydroxyl group at the 4-position of the benzene ring introduces additional functional complexity, enhancing its ability to interact with estrogen receptors (ERs). This structural modification not only improves receptor binding affinity but also influences the compound's pharmacokinetic profile, making it a promising candidate for targeted therapies.

Recent studies have explored the role of 4-Hydroxytamoxifen in hormone receptor-positive breast cancer. Researchers have demonstrated that this compound exhibits potent anti-proliferative effects on cancer cells by modulating ER signaling pathways. Unlike tamoxifen, which requires metabolic activation to exert its effects, 4-Hydroxytamoxifen is already in its active form, thereby potentially reducing inter-individual variability in treatment response. This characteristic makes it an attractive option for personalized medicine approaches.

In addition to its anti-cancer properties, 4-Hydroxytamoxifen has shown promise in other therapeutic areas. Preclinical studies suggest that it may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation pathways could pave the way for novel applications in central nervous system disorders.

The bioavailability and pharmacokinetics of 4-Hydroxytamoxifen have been extensively studied to optimize its therapeutic potential. Research indicates that it exhibits favorable absorption profiles and moderate plasma protein binding, which enhances its ability to reach target tissues effectively. Furthermore, its metabolism is primarily mediated by cytochrome P450 enzymes, with minimal risk of drug-drug interactions compared to other anti-estrogens.

Recent clinical trials have focused on evaluating the safety and efficacy of 4-Hydroxytamoxifen in advanced breast cancer patients. Preliminary results demonstrate encouraging tumor response rates and manageable side effect profiles. These findings underscore the potential of this compound as a next-generation anti-estrogenic agent with improved therapeutic indices.

In conclusion, 4-Hydroxytamoxifen, with its unique chemical structure and diverse biological activities, represents a significant advancement in the field of anti-estrogenic therapies. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a key player in the development of innovative cancer treatments.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:68047-06-3)4-Hydroxytamoxifen
A904472
清らかである:99%/99%
はかる:25mg/50mg
価格 ($):228.0/329.0
atkchemica
(CAS:68047-06-3)4-Hydroxytamoxifen
CL0037
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ